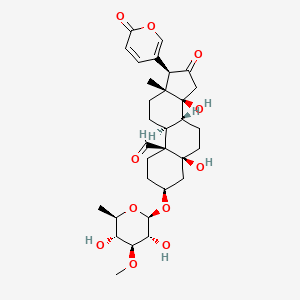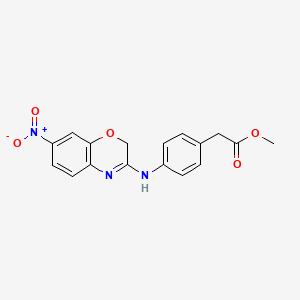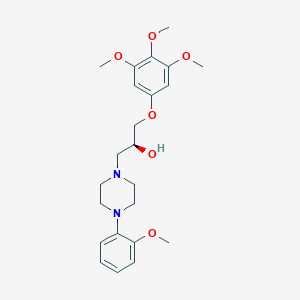
Enciprazine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Enciprazine is a chemical compound known for its unique properties and potential applications in various fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can lead to different biological activities for each enantiomer. The compound has garnered interest due to its potential therapeutic effects and its role in scientific research.
Vorbereitungsmethoden
The synthesis of (+)-Enciprazine involves several steps, typically starting with the preparation of the chiral precursor. The synthetic routes often include:
Chiral Resolution: This step involves separating the enantiomers of a racemic mixture using chiral agents or chromatography techniques.
Chemical Synthesis: The enantiomerically pure precursor is then subjected to various chemical reactions to form (+)-Enciprazine. Common reactions include nucleophilic substitution and cyclization under controlled conditions.
Industrial Production: On an industrial scale, the production of (+)-Enciprazine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
(+)-Enciprazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+)-Enciprazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: (+)-Enciprazine is investigated for its potential therapeutic effects, including its role as an antidepressant or anxiolytic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (+)-Enciprazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to changes in mood, anxiety levels, and other physiological responses. The exact pathways and targets involved are still under investigation, but they may include serotonin and dopamine receptors.
Vergleich Mit ähnlichen Verbindungen
(+)-Enciprazine can be compared with other similar compounds, such as:
(-)-Enciprazine: The enantiomer of (+)-Enciprazine, which may have different biological activities.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Diazepam: A benzodiazepine used as an anxiolytic agent.
Buspirone: An anxiolytic agent that acts on serotonin receptors.
The uniqueness of (+)-Enciprazine lies in its chiral nature and its potential for selective interaction with biological targets, which may lead to fewer side effects and improved therapeutic outcomes compared to other compounds.
Eigenschaften
CAS-Nummer |
68577-19-5 |
|---|---|
Molekularformel |
C23H32N2O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3/t17-/m0/s1 |
InChI-Schlüssel |
KSQCNASWXSCJTD-KRWDZBQOSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC(=C(C(=C3)OC)OC)OC)O |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


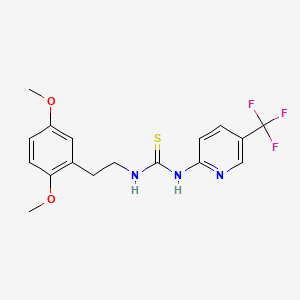
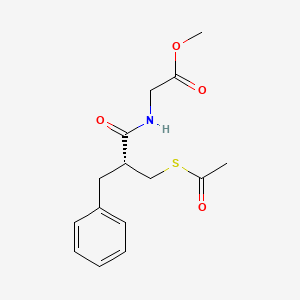
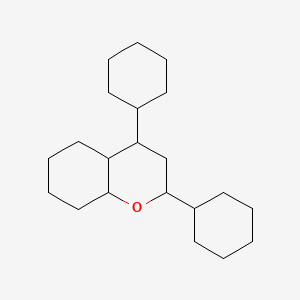

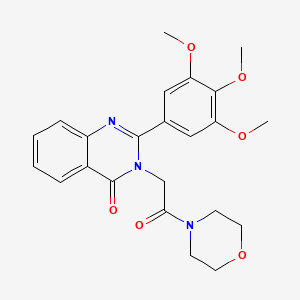


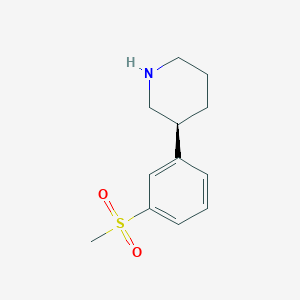
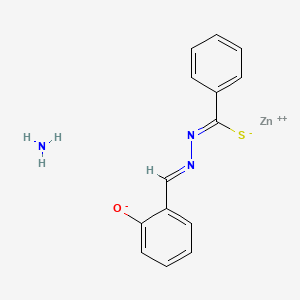
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
